[1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl(methyl)amine hydrochloride: is a chemical compound that belongs to the class of benzofuran derivatives.
Vorbereitungsmethoden
The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl(methyl)amine hydrochloride involves several steps. One common method includes the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Other methods involve palladium or platinum-catalyzed ring closure by an intramolecular Wittig reaction or condensation of activated methylene following Dieckmann reaction conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl(methyl)amine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in various physiological processes . This inhibition can lead to various biological effects, including mood regulation and pain relief.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl(methyl)amine hydrochloride can be compared with other similar compounds, such as:
6-APDB: Another analogue that has similar structural features and biological activities.
Benzofuran derivatives:
The uniqueness of 1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl(methyl)amine hydrochloride lies in its specific structure and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H18ClNO |
---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(13-2)7-11-8-10-5-3-4-6-12(10)14-11;/h3-6,9,11,13H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
XYLSDIYRFOTTMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CC2=CC=CC=C2O1)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.